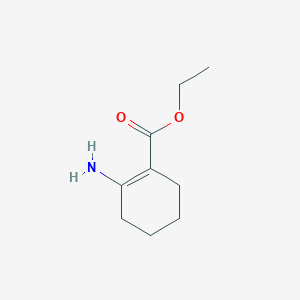

Ethyl 2-amino-1-cyclohexene-1-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-aminocyclohexene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c1-2-12-9(11)7-5-3-4-6-8(7)10/h2-6,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBZVWABPSHNPIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(CCCC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90310322 | |

| Record name | Ethyl 2-aminocyclohex-1-ene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90310322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1128-00-3 | |

| Record name | 1128-00-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=225254 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-aminocyclohex-1-ene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90310322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 2-amino-1-cyclohexene-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Ethyl 2-amino-1-cyclohexene-1-carboxylate, a valuable intermediate in organic synthesis. This document details the synthetic pathway starting from cyclohexanone, outlines detailed experimental protocols, and presents a summary of its physicochemical and spectroscopic properties.

Introduction

This compound is a cyclic β-enamino ester. Enamines derived from β-keto esters are versatile building blocks in organic chemistry, serving as precursors for the synthesis of a wide range of heterocyclic compounds and other complex molecules. The presence of the amine and ester functionalities, conjugated with a carbon-carbon double bond, allows for diverse chemical transformations. This guide focuses on a common and efficient two-step synthesis and the analytical characterization of the final product.

Synthesis Pathway

The synthesis of this compound is typically achieved in two primary steps starting from cyclohexanone.

-

Step 1: Carbethoxylation of Cyclohexanone. Cyclohexanone undergoes a Claisen condensation reaction with diethyl carbonate in the presence of a strong base, such as sodium hydride, to yield the β-keto ester, Ethyl 2-oxocyclohexanecarboxylate.

-

Step 2: Enamine Formation. The resulting Ethyl 2-oxocyclohexanecarboxylate is then reacted with an ammonia source to form the target enamine, this compound. This reaction is an acid-catalyzed nucleophilic addition-elimination.

Below is a diagram illustrating the overall synthetic workflow.

Caption: Overall workflow for the synthesis and analysis of this compound.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-oxocyclohexanecarboxylate

This protocol is adapted from established procedures for the carbethoxylation of ketones.[1]

-

Reagents and Materials:

-

Cyclohexanone (50 mL, 0.48 mol)

-

Diethyl carbonate (146 mL, 1.2 mol)

-

Sodium hydride (60% dispersion in mineral oil, 63 g, 1.6 mol)

-

Anhydrous Tetrahydrofuran (THF, 200 mL)

-

3N Hydrochloric Acid

-

Dichloromethane (DCM)

-

Brine

-

-

Procedure:

-

To a 1000 mL flask equipped with a reflux condenser and a dropping funnel, add diethyl carbonate (146 mL) and anhydrous THF (150 mL).

-

Under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium hydride (63 g) to the mixture while stirring.

-

Heat the mixture to reflux for 1 hour.

-

Prepare a solution of cyclohexanone (50 mL) in anhydrous THF (50 mL) and add it dropwise to the refluxing mixture over a period of 30 minutes.

-

Continue to reflux the reaction mixture for an additional 1.5 hours after the addition is complete.

-

Cool the reaction mixture to room temperature.

-

Carefully quench the reaction by slowly adding 3N hydrochloric acid until the mixture is acidic.

-

Pour the mixture into a separatory funnel containing brine and extract with dichloromethane (3 x 75 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a brown oil (approx. 66 g, 80% yield). The product can be used in the next step without further purification.

-

Protocol 2: Synthesis of this compound

This is a general procedure for the formation of an enamine from a β-keto ester using an ammonia source.

-

Reagents and Materials:

-

Ethyl 2-oxocyclohexanecarboxylate (10.0 g, 58.7 mmol)

-

Ammonium acetate (13.6 g, 176 mmol)

-

Benzene or Toluene (150 mL)

-

Glacial Acetic Acid (optional, catalytic amount)

-

-

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve Ethyl 2-oxocyclohexanecarboxylate (10.0 g) and ammonium acetate (13.6 g) in benzene (150 mL).

-

Add a catalytic amount of glacial acetic acid (e.g., 0.1 mL).

-

Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds.

-

Continue refluxing until no more water is collected (typically 4-6 hours).

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product is typically a solid. Recrystallize from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain the pure this compound as a crystalline solid.

-

The general mechanism for the acid-catalyzed formation of the enamine is depicted below.

Caption: General mechanism for acid-catalyzed enamine formation from a β-keto ester and ammonia.

Physicochemical and Spectroscopic Characterization

The identity and purity of the synthesized this compound are confirmed through various analytical techniques.

Physical and Chemical Properties

The key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1128-00-3 | N/A |

| Molecular Formula | C₉H₁₅NO₂ | [2] |

| Molecular Weight | 169.22 g/mol | [2] |

| Appearance | White to light yellow crystalline powder | N/A |

| Melting Point | 70-74 °C | N/A |

Spectroscopic Data

The following tables summarize the expected spectroscopic data based on the compound's structure and data from analogous compounds.

Table 1: Expected ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 4.5 - 5.5 | Broad Singlet | 2H | -NH₂ |

| 4.12 | Quartet | 2H | -O-CH₂ -CH₃ |

| 2.25 | Triplet | 2H | C(3)-H₂ |

| 2.18 | Triplet | 2H | C(6)-H₂ |

| 1.65 | Multiplet | 4H | C(4)-H₂ & C(5)-H₂ |

| 1.25 | Triplet | 3H | -O-CH₂-CH₃ |

Table 2: Expected ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 170.0 | C =O (Ester) |

| ~ 160.0 | C -2 (C-NH₂) |

| ~ 95.0 | C -1 |

| ~ 58.5 | -O -CH₂-CH₃ |

| ~ 30.0 | C -6 |

| ~ 25.5 | C -3 |

| ~ 22.0 | C -4 / C -5 |

| ~ 21.5 | C -4 / C -5 |

| ~ 14.5 | -O-CH₂-CH₃ |

Table 3: Expected IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| 3450 - 3300 | N-H stretch (asymmetric and symmetric) |

| 2980 - 2850 | C-H stretch (aliphatic) |

| ~ 1650 | C=O stretch (ester, conjugated) |

| ~ 1610 | C=C stretch (conjugated) |

| ~ 1560 | N-H bend |

| ~ 1250 | C-O stretch (ester) |

Table 4: Mass Spectrometry Data

| Ion | m/z (calculated) |

| [M]⁺ | 169.11 |

| [M+H]⁺ | 170.12 |

References

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 2-amino-1-cyclohexene-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-amino-1-cyclohexene-1-carboxylate is a cyclic β-enamino ester of significant interest in synthetic organic chemistry. Its unique structural features, combining a nucleophilic enamine with an electron-withdrawing ester group, make it a versatile building block for the synthesis of a variety of heterocyclic compounds and other complex organic molecules. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, including its structural and identifying information, thermodynamic and spectral data. Additionally, a detailed experimental protocol for its synthesis via the Gewald reaction is presented, along with a discussion of its general reactivity. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.

Chemical Identity and Physical Properties

This compound is a white to light yellow crystalline solid at room temperature.[1][2] Its fundamental identifiers and physical properties are summarized in the tables below.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | ethyl 2-aminocyclohex-1-ene-1-carboxylate[2] |

| CAS Number | 1128-00-3[2] |

| Molecular Formula | C₉H₁₅NO₂[2] |

| Molecular Weight | 169.22 g/mol |

| Canonical SMILES | CCOC(=O)C1=C(N)CCCC1[2] |

| InChI Key | JBZVWABPSHNPIK-UHFFFAOYSA-N[2] |

Table 2: Physicochemical Data

| Property | Value | Source |

| Appearance | White to light yellow crystalline powder or crystals | [1][2] |

| Melting Point | 70-74 °C | [1][2] |

| Boiling Point (estimated) | 298.52 °C | [3][4] |

| Density (estimated) | 1.087 g/cm³ | [3][4] |

| pKa (predicted) | 6.97 ± 0.20 | [3] |

| Solubility | Data not available. Generally, enamines show solubility in organic solvents.[5][6] |

Spectral Data

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the protons on the cyclohexene ring, and the amine protons. The chemical shifts of the cyclohexene protons would be influenced by their proximity to the enamine and ester functionalities.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester, the two sp² hybridized carbons of the enamine double bond, the carbons of the ethyl group, and the four sp³ hybridized carbons of the cyclohexene ring.

2.2. Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is expected to involve the loss of the ethoxy group from the ester, as well as fragmentation of the cyclohexene ring.

2.3. Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the amine group, C-H stretching of the alkyl and vinyl groups, the C=O stretching of the ester, and the C=C stretching of the enamine double bond.

Synthesis Protocol: Gewald Reaction

A plausible and efficient method for the synthesis of this compound is the Gewald reaction. This multicomponent reaction involves the condensation of a ketone, an active methylene compound (in this case, a cyanoacetate), and elemental sulfur in the presence of a base.

3.1. Reaction Scheme

References

Spectroscopic Profile of Ethyl 2-amino-1-cyclohexene-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound Ethyl 2-amino-1-cyclohexene-1-carboxylate. The information presented herein is essential for the accurate identification, characterization, and quality control of this molecule in research and development settings. This document includes tabulated summaries of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, detailed experimental protocols for acquiring such data, and a workflow diagram for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 6.06 | br s | - | 2H | -NH₂ |

| 4.15 | q | 7.2 | 2H | -O-CH₂ -CH₃ |

| 2.26 | t | 6.1 | 2H | C(3)-H₂ |

| 2.21 | t | 6.1 | 2H | C(6)-H₂ |

| 1.57-1.71 | m | - | 4H | C(4)-H₂ and C(5)-H₂ |

| 1.28 | t | 7.2 | 3H | -O-CH₂-CH₃ |

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| 169.5 | C =O |

| 155.0 | C -NH₂ |

| 97.0 | =C -COOEt |

| 58.5 | -O -CH₂-CH₃ |

| 30.0 | C (6) |

| 26.0 | C (3) |

| 23.0 | C (4) |

| 21.5 | C (5) |

| 14.5 | -O-CH₂-CH₃ |

Note: These values are predicted and may vary from experimental results.

Table 3: IR Spectroscopic Data (Predicted from Functional Group Analysis)

| Frequency (cm⁻¹) | Intensity | Functional Group Assignment |

| 3450 - 3300 | Strong, Broad | N-H stretch (Amine) |

| 2950 - 2850 | Medium to Strong | C-H stretch (Aliphatic) |

| 1710 - 1680 | Strong | C=O stretch (α,β-unsaturated Ester) |

| 1650 - 1580 | Medium to Strong | C=C stretch (Enamine) |

| 1650 - 1550 | Medium | N-H bend (Amine) |

| 1250 - 1150 | Strong | C-O stretch (Ester) |

Table 4: Mass Spectrometry Data

| m/z | Ion |

| 170.1175 | [M+H]⁺ (High-Resolution MS) |

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data presented above. These should be adapted and optimized for the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field instrument.

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: -2 to 12 ppm.

-

Temperature: 298 K.

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or corresponding frequency for the ¹H field strength.

-

Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2 seconds.

-

Spectral Width: 0 to 200 ppm.

-

Temperature: 298 K.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the center of the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectrometer: FT-IR spectrometer equipped with a diamond or germanium ATR accessory.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Mass Spectrometry (MS)

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase or an appropriate solvent for direct infusion.

High-Resolution Mass Spectrometry (HRMS) - Electrospray Ionization (ESI):

-

Mass Spectrometer: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Infusion Method: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min.

-

Mass Range: m/z 50 - 500.

-

Capillary Voltage: 3-4 kV.

-

Drying Gas Flow and Temperature: Optimized for the specific instrument.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.

An In-depth Technical Guide on the Tautomerism of Ethyl 2-amino-1-cyclohexene-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-amino-1-cyclohexene-1-carboxylate, a β-enaminone, is a versatile synthetic intermediate that exhibits complex tautomeric equilibria. This technical guide provides a comprehensive analysis of the structural and electronic factors governing the tautomerism of this compound. It delves into the primary tautomeric forms—enamine, imine, and keto—and the influence of environmental factors, such as solvent polarity, on the position of the equilibrium. Detailed experimental protocols for the synthesis and spectroscopic analysis, alongside computational methodologies for studying this phenomenon, are presented. This guide aims to equip researchers with the fundamental knowledge required to understand and manipulate the tautomeric behavior of this important chemical entity for applications in synthetic chemistry and drug development.

Introduction to Tautomerism in β-Enaminones

Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a fundamental concept in organic chemistry.[1] In the case of β-enaminones, such as this compound, this phenomenon primarily manifests as an equilibrium between the enamine and imine forms. This is analogous to the well-known keto-enol tautomerism observed in carbonyl compounds.[1] The position of this equilibrium is highly sensitive to a variety of factors including the electronic nature of substituents, steric effects, and the surrounding solvent environment.[1] Understanding and controlling this tautomeric balance is crucial as the different tautomers can exhibit distinct reactivity and biological activity.

Tautomeric Forms of this compound

This compound can theoretically exist in three main tautomeric forms: the enamine, the imine, and the keto form.

-

Enamine Tautomer: This form is characterized by the presence of an amino group and an ester group attached to a C=C double bond within the cyclohexene ring. It is often stabilized by an intramolecular hydrogen bond between the amino group and the carbonyl oxygen of the ester.

-

Imine Tautomer: This tautomer features a C=N double bond within the ring, with the amino proton having migrated to the α-carbon.

-

Keto Tautomer: This form would involve the tautomerization of the enamine to a keto-amine structure, which is generally less favored for β-enaminones.

The equilibrium between these forms is dynamic and influenced by various factors.

Caption: Tautomeric equilibria of this compound.

Factors Influencing Tautomeric Equilibrium

The delicate balance between the tautomeric forms of this compound is dictated by several interconnected factors:

-

Intramolecular Hydrogen Bonding: The enamine tautomer can form a strong six-membered intramolecular hydrogen bond between the N-H proton and the carbonyl oxygen of the ester group. This chelation significantly stabilizes the enamine form.

-

Solvent Effects: The polarity of the solvent plays a critical role in the tautomeric equilibrium.

-

Non-polar solvents tend to favor the enamine tautomer as they do not disrupt the intramolecular hydrogen bond.

-

Polar protic solvents can act as both hydrogen bond donors and acceptors, potentially solvating the molecule and disrupting the internal hydrogen bond, which may shift the equilibrium towards the imine or keto forms.[1]

-

Polar aprotic solvents can also influence the equilibrium through dipole-dipole interactions.[1]

-

-

Temperature: Changes in temperature can affect the thermodynamic stability of the tautomers and thus shift the equilibrium position.

Quantitative Analysis of Tautomeric Equilibrium

While specific quantitative data for this compound is not extensively reported in the literature, studies on analogous β-enaminones and β-dicarbonyls provide valuable insights into the expected equilibrium constants (KT) under different conditions. The equilibrium constant is defined as the ratio of the concentrations of the tautomers at equilibrium.

Table 1: Solvent Effects on Tautomeric Equilibria of Analogous Compounds

| Compound | Solvent | % Enamine/Enol | % Imine/Keto | Reference |

| Aminated Pyronic Derivative | CDCl₃ | 63% (Enamine) | 37% (Imine) | [1] |

| Ethyl Acetoacetate | Methanol | 17% | 83% | [1] |

Experimental Protocols for Tautomerism Studies

The investigation of tautomeric equilibria requires a combination of synthetic, spectroscopic, and computational methods.

Synthesis of this compound

A common method for the synthesis of this compound involves the condensation of a suitable ketone with ethyl cyanoacetate in the presence of a base.

Caption: General workflow for the synthesis of the target compound.

Detailed Protocol:

-

To a stirred solution of the starting ketone (1 equivalent) and ethyl cyanoacetate (1 equivalent) in a suitable solvent (e.g., ethanol), add a catalytic amount of a base (e.g., piperidine).

-

Reflux the reaction mixture for a specified period, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Spectroscopic Analysis

5.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for identifying and quantifying tautomers in solution.

-

¹H NMR: The chemical shifts of the N-H proton and the protons on the cyclohexene ring will be distinct for each tautomer. Integration of the respective signals allows for the determination of the tautomeric ratio.

-

¹³C NMR: The chemical shifts of the carbonyl carbon and the carbons of the C=C or C=N bonds provide clear evidence for the predominant tautomeric form.

5.2.2. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study the tautomeric equilibrium in different solvents. The different tautomers will have distinct absorption maxima (λmax) due to differences in their electronic structures.[2] By analyzing the changes in the absorption spectra with solvent polarity, insights into the shifting equilibrium can be gained.

Computational Chemistry

Density Functional Theory (DFT) calculations are widely used to model the structures and relative stabilities of tautomers.

Computational Protocol:

-

Model Building: Construct the 3D structures of the enamine, imine, and keto tautomers of this compound.

-

Geometry Optimization: Perform geometry optimization for each tautomer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

-

Frequency Calculations: Perform frequency calculations to confirm that the optimized structures correspond to energy minima and to obtain thermodynamic data (enthalpy, Gibbs free energy).

-

Solvation Modeling: To account for solvent effects, employ a continuum solvation model such as the Polarizable Continuum Model (PCM).

-

Data Analysis: Compare the calculated energies of the tautomers to predict their relative stabilities and the position of the tautomeric equilibrium.

Caption: Workflow for computational analysis of tautomerism.

Role in Signaling Pathways

Currently, there is no direct evidence in the scientific literature to suggest the involvement of this compound or its tautomers in specific biological signaling pathways. However, the β-enaminone scaffold is present in various biologically active molecules, and their tautomeric state can be critical for receptor binding and biological function. Further research is warranted to explore the potential pharmacological activities of this compound and its tautomers.

Conclusion

The tautomerism of this compound is a multifaceted phenomenon governed by a delicate interplay of structural and environmental factors. The enamine tautomer is generally expected to be the most stable form, primarily due to the stabilizing effect of an intramolecular hydrogen bond. However, the equilibrium can be significantly influenced by the solvent medium. A comprehensive understanding of this tautomeric behavior, achieved through a combination of spectroscopic analysis and computational modeling, is essential for its effective utilization in the design and synthesis of novel chemical entities with potential applications in drug discovery and materials science. Further investigation into the quantitative aspects of its tautomeric equilibrium and its potential biological activities is a promising area for future research.

References

The Enamine Functionality in Ethyl 2-amino-1-cyclohexene-1-carboxylate: An In-depth Technical Guide to its Reactivity and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-amino-1-cyclohexene-1-carboxylate is a versatile cyclic β-enamino ester, a class of compounds recognized for their significant role as building blocks in modern organic synthesis. The inherent electronic properties of the enamine functionality, characterized by the delocalization of the nitrogen lone pair into the double bond and the ester group, confer a rich and varied reactivity profile. This guide provides a comprehensive overview of the reactivity of the enamine moiety in this compound, focusing on its utility in the construction of diverse molecular architectures, particularly heterocyclic systems of medicinal interest. We will delve into its synthesis, its behavior as a nucleophile in reactions with various electrophiles, and its participation in cycloaddition and cyclization reactions. This document aims to serve as a technical resource, presenting quantitative data, detailed experimental protocols, and visual representations of reaction pathways to aid researchers in leveraging the synthetic potential of this valuable intermediate.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound involves the condensation of a β-keto ester, ethyl 2-oxocyclohexane-1-carboxylate, with an amine source, typically ammonia or an ammonium salt. This reaction is often catalyzed by an acid.

A general workflow for the synthesis is depicted below:

Caption: General workflow for the synthesis of the target enamine.

Reactivity of the Enamine Functionality

The enamine moiety in this compound is characterized by a nucleophilic β-carbon, arising from the resonance contribution of the nitrogen lone pair. This makes the molecule susceptible to attack by a wide range of electrophiles. The reactivity can be broadly categorized into reactions at the nitrogen atom (N-functionalization) and reactions at the β-carbon (C-functionalization).

Electrophilic Attack at the β-Carbon

The electron-rich β-carbon of the enamine is the primary site for electrophilic attack, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

While specific examples for the direct alkylation and acylation of this compound are not extensively detailed in the readily available literature, the general reactivity of enamines suggests that these reactions are feasible.[1][2] Alkylation would typically proceed with alkyl halides, and acylation with acyl chlorides or anhydrides, often in the presence of a base to neutralize the resulting iminium salt.

Enamines are excellent Michael donors, readily undergoing conjugate addition to α,β-unsaturated carbonyl compounds. This reactivity is expected for this compound, leading to the formation of 1,5-dicarbonyl compounds or their derivatives after hydrolysis of the enamine functionality.

Cyclization and Annulation Reactions

A significant application of this compound lies in its use as a precursor for the synthesis of fused heterocyclic systems.

The Friedländer annulation is a classic method for the synthesis of quinolines, involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[3] this compound can serve as the methylene component in reactions with 2-aminobenzonitriles to construct the core structure of tacrine and its analogues, which are known for their acetylcholinesterase inhibitory activity.[4][5]

The general mechanism for the Friedländer synthesis of tacrine analogues is illustrated below:

Caption: Simplified pathway of the Friedländer annulation.

Experimental Protocol: Synthesis of Tacrine Analogues

A representative, though not specific to the ethyl ester, protocol for the synthesis of tacrine involves the reaction of 2-aminobenzonitrile with cyclohexanone in the presence of a Lewis acid catalyst.[4]

-

Materials: 2-Aminobenzonitrile, cyclohexanone, boron trifluoride diethyl etherate (BF₃·Et₂O), toluene, 2 M sodium hydroxide (NaOH), dichloromethane (CH₂Cl₂), sodium sulfate (Na₂SO₄).

-

Procedure: To a solution of 2-aminobenzonitrile (1 equivalent) and cyclohexanone (1 equivalent) in dry toluene, boron trifluoride diethyl etherate (1.2 equivalents) is added slowly. The mixture is refluxed for 24 hours. After cooling, the toluene is decanted, and 2 M NaOH is added. The mixture is then refluxed for another 24 hours. After cooling, the reaction mixture is extracted with CH₂Cl₂, the organic layers are combined, dried over Na₂SO₄, and the solvent is evaporated under reduced pressure to yield the product.[4]

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |

| 2-Aminobenzonitrile | Cyclohexanone | BF₃·Et₂O | Toluene | 24 (then 24 with NaOH) | Reflux | 81 | [4] |

| 2-Aminobenzonitrile | 4,4-Dimethylcyclohexanone | BF₃·Et₂O | Toluene | 24 (then 24 with NaOH) | Reflux | 74 | [4] |

| 2-Aminobenzonitrile | Sila-cyclohexanone | POCl₃ | - | 2 | 120 | 15 | [4] |

This compound can also be a valuable precursor for the synthesis of pyridopyrimidines, a class of fused heterocycles with a wide range of biological activities.[6][7] The reaction typically involves condensation with a suitable pyrimidine-based building block.

The enamine functionality can react with 1,3-dicarbonyl compounds like acetylacetone and β-ketoesters. These reactions, often acid-catalyzed, can lead to the formation of various heterocyclic systems, such as pyridinones.[8]

Experimental Protocol: Synthesis of Pyridinone Derivatives from β-Enamino Esters

A general procedure for the reaction of a β-enamino ester with acetylacetone involves heating the reactants in acetic acid in the presence of ammonium acetate.[8]

-

Materials: β-Enamino ester, acetylacetone, acetic acid, ammonium acetate.

-

Procedure: A mixture of the β-enamino ester, acetylacetone, and ammonium acetate in acetic acid is heated at reflux. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

| Enamino Ester | Reagent | Solvent | Catalyst/Additive | Time (h) | Temp (°C) | Product Class | Reference |

| General β-enamino ester | Acetylacetone | Acetic Acid | Ammonium Acetate | - | Reflux | Pyridinone | [8] |

| General β-enamino ester | Substituted Hydrazines | Ethanol | - | 3 | Reflux | Pyrazolone | [8] |

Cycloaddition Reactions

The double bond of the enamine system can participate in cycloaddition reactions, although this aspect of this compound's reactivity is less explored in the available literature compared to its use in cyclization reactions. In principle, it could act as a dienophile in Diels-Alder reactions, particularly with electron-rich dienes, or participate in [2+2] cycloadditions with suitable partners.

Conclusion

This compound is a readily accessible and highly versatile synthetic intermediate. Its enamine functionality provides a nucleophilic center that can be exploited in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The most prominent application of this compound is in the construction of fused heterocyclic systems, including medicinally relevant scaffolds like tacrine and pyridopyrimidines, primarily through cyclization and annulation strategies. While its reactivity in areas such as direct alkylation, acylation, and cycloaddition reactions warrants further investigation, the existing literature clearly demonstrates its significant potential for the synthesis of complex molecular architectures. This guide provides a foundational understanding of its reactivity, which, it is hoped, will inspire further exploration and application in the fields of chemical research and drug development.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. rdchemicals.com [rdchemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Storage of Ethyl 2-amino-1-cyclohexene-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Ethyl 2-amino-1-cyclohexene-1-carboxylate. This information is critical for maintaining the integrity, purity, and potency of the compound in research and drug development settings. The guidance herein is based on the general chemical properties of enamines and established principles of pharmaceutical stability testing.

Chemical Profile and Inherent Stability

This compound is an enamine, a class of compounds characterized by an amino group attached to a carbon-carbon double bond. The presence of the enamine functional group is the primary determinant of its chemical stability. Enamines are known to be susceptible to hydrolysis, particularly in the presence of moisture and acidic conditions, which can lead to the formation of a ketone and an amine.[1][2] The lone pair of electrons on the nitrogen atom makes the double bond electron-rich and thus nucleophilic, predisposing it to reactions with electrophiles.[2]

Potential Degradation Pathways

The principal degradation pathway for this compound is hydrolysis. This reaction is typically acid-catalyzed and involves the protonation of the double bond, followed by the attack of water to form an unstable intermediate that subsequently breaks down to yield ethyl 2-oxocyclohexane-1-carboxylate and ammonia.[1][2]

Other potential degradation pathways that should be considered, especially under forced degradation conditions, include:

-

Oxidation: The enamine functionality can be susceptible to oxidation, potentially leading to the formation of various oxidized species.[3]

-

Photodegradation: Exposure to light, particularly UV light, can induce degradation. For instance, a formulation of ciprofloxacin eye drops, upon exposure to UV light, underwent photolysis resulting in the formation of an ethylene diamine analogue.[4]

-

Thermal Degradation: Elevated temperatures can accelerate hydrolysis and other degradation reactions.

A logical workflow for investigating these degradation pathways is essential for a comprehensive stability assessment.

Caption: Workflow for Investigating Degradation Pathways.

Recommended Storage Conditions

To ensure the long-term stability of this compound, it is crucial to store it under appropriate conditions that minimize exposure to factors that can promote degradation. Based on its chemical nature, the following storage conditions are recommended:

| Parameter | Recommended Condition | Rationale |

| Temperature | Store at 2-8°C. | Low temperatures slow down the rate of potential hydrolytic and thermal degradation reactions. |

| Humidity | Store in a dry environment with a desiccant. | Minimizes the presence of water to prevent hydrolysis.[1][2] |

| Light | Protect from light by storing in an amber or opaque container. | Prevents potential photodegradation.[4] |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Reduces the risk of oxidative degradation. |

| pH | Avoid contact with acidic or basic substances. | The compound is most stable in a neutral environment; both acid and base can catalyze hydrolysis.[1][2] |

Experimental Protocols for Stability Assessment

A comprehensive assessment of the stability of this compound requires conducting forced degradation studies.[4][5][6][7][8] These studies are designed to accelerate the degradation of the compound to identify potential degradation products and establish its intrinsic stability.[6][8]

The following is a general experimental protocol for a forced degradation study. The specific concentrations and durations may need to be optimized.

4.1. Materials and Equipment

-

This compound

-

HPLC grade solvents (e.g., acetonitrile, methanol, water)

-

Acids (e.g., 0.1 M HCl)

-

Bases (e.g., 0.1 M NaOH)

-

Oxidizing agent (e.g., 3% H₂O₂)

-

pH meter

-

HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

-

Photostability chamber

-

Oven

4.2. Experimental Workflow

The following diagram illustrates the typical workflow for a forced degradation study.

Caption: Forced Degradation Experimental Workflow.

4.3. Detailed Methodologies

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Heat the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours). At various time points, withdraw samples, neutralize with an equivalent amount of 0.1 M NaOH, and analyze by HPLC.

-

Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Heat the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours). At various time points, withdraw samples, neutralize with an equivalent amount of 0.1 M HCl, and analyze by HPLC.

-

Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep the mixture at room temperature for a defined period (e.g., 24 hours). At various time points, withdraw samples and analyze by HPLC.

-

Thermal Degradation: Place an aliquot of the stock solution in an oven at an elevated temperature (e.g., 80°C) for a defined period (e.g., 48 hours). At various time points, withdraw samples and analyze by HPLC. A solid sample of the compound should also be subjected to the same thermal stress.

-

Photolytic Degradation: Expose an aliquot of the stock solution to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines, for a defined period. A control sample should be kept in the dark under the same temperature conditions. At various time points, withdraw samples and analyze by HPLC.

4.4. Data Presentation

The results of the forced degradation studies should be summarized in a clear and concise table to facilitate comparison.

| Stress Condition | Duration | Temperature | % Degradation | Number of Degradants | Major Degradant (Peak Area %) |

| 0.1 M HCl | 24 hours | 60°C | |||

| 0.1 M NaOH | 24 hours | 60°C | |||

| 3% H₂O₂ | 24 hours | Room Temp | |||

| Heat (Solution) | 48 hours | 80°C | |||

| Heat (Solid) | 48 hours | 80°C | |||

| Photolysis | Per ICH Q1B | Controlled |

Conclusion

The stability of this compound is primarily influenced by its enamine functional group, making it susceptible to hydrolysis, particularly in the presence of acid and moisture. Adherence to the recommended storage conditions—refrigeration, protection from light, and maintenance of a dry, inert atmosphere—is essential for preserving its chemical integrity. A thorough understanding of its stability profile can be achieved through systematic forced degradation studies, which will identify potential degradation products and inform the development of stable formulations and appropriate handling procedures. The protocols and data presentation formats provided in this guide offer a framework for researchers to conduct these critical stability assessments.

References

- 1. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. ajpsonline.com [ajpsonline.com]

- 5. biopharminternational.com [biopharminternational.com]

- 6. Forced Degradation [sgs.com]

- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

A Historical Perspective on the Synthesis of β-Enamino Esters: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Enamino esters are a critical class of organic compounds, serving as versatile intermediates in the synthesis of a wide array of nitrogen-containing heterocycles, amino acids, and biologically active molecules. Their inherent structural features, including a nucleophilic enamine carbon and a conjugated ester group, make them valuable synthons in organic chemistry. This technical guide provides a comprehensive historical overview of the synthetic methodologies developed for β-enamino esters, from classical condensation reactions to modern catalytic and green chemistry approaches. It includes a comparative analysis of various methods, detailed experimental protocols for key reactions, and graphical representations of the synthetic evolution.

I. The Classical Approach: Direct Condensation

The most traditional and straightforward method for the synthesis of β-enamino esters involves the direct condensation of a β-keto ester with a primary or secondary amine. This reaction is typically performed at elevated temperatures, often in an aromatic solvent such as benzene or toluene, with azeotropic removal of the water formed during the reaction using a Dean-Stark apparatus.

This classical method, while conceptually simple, often suffers from several drawbacks, including harsh reaction conditions, long reaction times, and limited substrate scope, particularly with less nucleophilic amines. The high temperatures can also lead to side reactions and decomposition of sensitive substrates.

II. The Evolution of Catalysis in β-Enamino Ester Synthesis

To overcome the limitations of the classical method, significant research has focused on the development of catalysts that can promote the condensation reaction under milder conditions. This has led to a wide variety of catalytic systems, which can be broadly categorized as follows:

-

Brønsted and Lewis Acid Catalysis: The use of acidic catalysts has been a significant advancement. Simple Brønsted acids like acetic acid have been shown to be effective, inexpensive, and environmentally benign catalysts, especially when combined with alternative energy sources like ultrasound.[1] A plethora of Lewis acids have also been successfully employed, including metal salts such as zinc chloride (ZnCl₂), copper(II) sulfate (CuSO₄), ceric ammonium nitrate (CAN), and indium(III) bromide (InBr₃). These catalysts activate the keto group of the β-keto ester, facilitating nucleophilic attack by the amine.

-

Metal Nanoparticle Catalysis: In recent years, heterogeneous catalysis using metal nanoparticles has gained prominence due to the high catalytic activity and ease of recovery and reuse of the catalyst. Gold (Au) and silver (Ag) nanoparticles, often in combination, have been shown to be highly efficient for the solvent-free synthesis of β-enamino esters at room temperature.[2][3]

-

"Green" and Unconventional Catalysis: The principles of green chemistry have driven the exploration of more environmentally friendly catalytic systems. This includes the use of biodegradable catalysts, such as onion extract, and reactions in greener solvents like water. Furthermore, the use of unconventional energy sources has revolutionized the synthesis of β-enamino esters.

III. Modern Synthetic Methodologies: A Shift Towards Efficiency and Sustainability

Modern approaches to β-enamino ester synthesis are characterized by their efficiency, mild reaction conditions, and adherence to green chemistry principles. These methods often employ alternative energy sources to accelerate the reaction and reduce energy consumption.

-

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to dramatically reduce reaction times, often from hours to minutes.[4] This technique provides rapid and uniform heating, leading to higher yields and cleaner reactions. Microwave-assisted synthesis can be performed under solvent-free conditions or with minimal solvent, further enhancing its green credentials.

-

Ultrasound-Assisted Synthesis: Sonication, or the use of ultrasound, provides mechanical energy to the reaction mixture, leading to the formation and collapse of cavitation bubbles.[5][6] This creates localized high temperatures and pressures, accelerating the reaction rate. Ultrasound-assisted synthesis is often carried out at room temperature and under solvent-free conditions, making it a highly efficient and environmentally friendly method.[5]

-

Solvent-Free and Water-Based Synthesis: Eliminating organic solvents is a key goal of green chemistry. Many modern methods for β-enamino ester synthesis are now performed under solvent-free conditions, where the reactants themselves act as the reaction medium.[7][8] Alternatively, water is being explored as a green solvent for these reactions, offering significant environmental and economic advantages.

IV. Data Presentation: Comparison of Synthetic Methods

The following table summarizes quantitative data for various methods used in the synthesis of β-enamino esters, allowing for a clear comparison of their efficiency and reaction conditions.

| Method | Catalyst | Solvent | Temperature | Time | Yield (%) | Reference(s) |

| Classical Condensation | None / Acid (e.g., p-TSA) | Toluene | Reflux | Several hours | Moderate | [9] |

| Brønsted Acid Catalysis | Acetic Acid (0.1 equiv) | Solvent-free | Room Temp (US) | 5-60 min | 72-98 | [1][5] |

| Lewis Acid Catalysis | Fe(OTf)₃ (1 mol%) | Solvent-free | Room Temp | 2-10 min | 90-99 | [7][8] |

| Gold/Silver Nanoparticles | [(PPh₃)AuCl]/AgOTf (1 mol%) | Solvent-free | Room Temp | 10-30 min | 76-98 | [2][3] |

| Microwave-Assisted | K-10 Clay | Solvent-free | 155 W | 1-5 min | 67-92 | [4][10] |

| Ultrasound-Assisted | Acetic Acid (0.1 equiv) | Solvent-free | Room Temp | 5-60 min | 72-98 | [5] |

V. Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Protocol 1: Classical Synthesis of Ethyl 3-Anilino-2-butenoate

Materials:

-

Ethyl acetoacetate

-

Aniline

-

Toluene

-

p-Toluenesulfonic acid (p-TSA) (catalytic amount)

Apparatus:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add ethyl acetoacetate (1 equiv.), aniline (1 equiv.), and toluene.

-

Add a catalytic amount of p-toluenesulfonic acid to the mixture.

-

Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds.

-

Continue refluxing for several hours until no more water is collected.

-

Cool the reaction mixture to room temperature.

-

Remove the toluene under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield ethyl 3-anilino-2-butenoate.

Protocol 2: Ultrasound-Assisted, Solvent-Free Synthesis of β-Enamino Esters[5]

Materials:

-

β-Keto ester (e.g., ethyl acetoacetate)

-

Amine (e.g., benzylamine)

-

Acetic acid

Apparatus:

-

Ultrasonic bath

-

Reaction vial

Procedure:

-

In a reaction vial, mix the β-keto ester (1 equiv.) and the amine (1 equiv.).

-

Add 0.1 equivalents of acetic acid to the mixture.

-

Place the vial in an ultrasonic bath and sonicate at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times typically range from 5 to 60 minutes depending on the amine's nucleophilicity.[5]

-

Upon completion, the product is obtained directly. For solid products, filtration may be sufficient for purification. For liquid products, purification can be achieved by column chromatography.

Protocol 3: Microwave-Assisted, Solvent-Free Synthesis of β-Enamino Esters on K-10 Clay[4][10]

Materials:

-

β-Dicarbonyl compound (e.g., ethyl acetoacetate)

-

Amine or ammonium acetate

-

K-10 Montmorillonite clay

Apparatus:

-

Domestic microwave oven

-

Beaker or flask suitable for microwave irradiation

Procedure:

-

Adsorb the β-dicarbonyl compound (1 equiv.) and the amine or ammonium acetate (1.2 equiv.) onto K-10 Montmorillonite clay.

-

Place the solid support with the adsorbed reactants in a beaker.

-

Irradiate the mixture in a domestic microwave oven at a power of 155-300 W for 1-5 minutes.

-

Monitor the reaction by TLC.

-

After completion, extract the product from the solid support using an appropriate organic solvent (e.g., ethyl acetate).

-

Evaporate the solvent to obtain the crude product, which can be further purified if necessary.

VI. Mandatory Visualizations

Caption: General reaction scheme for the synthesis of β-enamino esters.

Caption: Evolution of synthetic methods for β-enamino esters.

Caption: Experimental workflow for ultrasound-assisted synthesis.

VII. Conclusion

The synthesis of β-enamino esters has evolved significantly from the classical high-temperature condensation to a variety of highly efficient, mild, and environmentally friendly methodologies. The development of novel catalytic systems and the application of alternative energy sources have not only improved the yields and reaction times but also expanded the substrate scope and adhered to the principles of green chemistry. For researchers and professionals in drug development, the choice of synthetic route will depend on factors such as substrate compatibility, desired scale, and available equipment. The modern methods, particularly those utilizing microwave and ultrasound technologies under solvent-free conditions, offer compelling advantages in terms of efficiency, sustainability, and operational simplicity.

References

- 1. β-enamino ester synthesis by amination [organic-chemistry.org]

- 2. Efficient synthesis of β-enaminones and β-enaminoesters catalyzed by gold (I)/silver (I) under solvent-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Efficient Synthesis of β-Enaminones and β-Enaminoesters Catalyzed by Gold (I)/Silver (I) under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Efficient Synthetic Method for β-Enamino Esters Using Ultrasound [organic-chemistry.org]

- 6. benthamdirect.com [benthamdirect.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scielo.br [scielo.br]

Ethyl 2-amino-1-cyclohexene-1-carboxylate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Ethyl 2-amino-1-cyclohexene-1-carboxylate, a versatile intermediate in organic synthesis. This document details its chemical identifiers, physical properties, a detailed experimental protocol for its synthesis, and a thorough analysis of its spectroscopic data.

Core Identifiers and Properties

This compound is a cyclic enamine ester with significant applications in the synthesis of various heterocyclic compounds. Its identification and physical characteristics are summarized below.

| Identifier | Value |

| CAS Number | 1128-00-3[1] |

| Molecular Formula | C₉H₁₅NO₂[1] |

| Molecular Weight | 169.22 g/mol [1] |

| IUPAC Name | ethyl 2-aminocyclohex-1-ene-1-carboxylate |

| Synonyms | 2-Amino-1-cyclohexene-1-carboxylic acid ethyl ester, Ethyl 2-aminocyclohex-1-enecarboxylate |

| Appearance | White to off-white crystalline solid |

| Melting Point | 70-74 °C[1] |

| Boiling Point | Approximately 298.5 °C (rough estimate)[1] |

| Density | Approximately 1.087 g/cm³ (rough estimate)[1] |

Synthesis Protocol

The synthesis of this compound is typically achieved through the condensation reaction of ethyl 2-oxocyclohexanecarboxylate with an amine, in this case, ammonia. The following is a detailed experimental protocol based on established chemical literature for similar enamine syntheses.

Materials and Reagents:

-

Ethyl 2-oxocyclohexanecarboxylate

-

Ammonia (aqueous solution, e.g., 28-30%)

-

Toluene (or another suitable aprotic solvent)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Dean-Stark apparatus (optional, for azeotropic removal of water)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Experimental Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if used), dissolve ethyl 2-oxocyclohexanecarboxylate (1 equivalent) in toluene.

-

Addition of Amine: Add an excess of aqueous ammonia solution (e.g., 2-3 equivalents) to the solution of the β-keto ester.

-

Reaction: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours. The azeotropic removal of water using a Dean-Stark trap can drive the reaction to completion.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash with water to remove excess ammonia and any water-soluble impurities.

-

Extraction: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound as a crystalline solid.

Synthesis Workflow Diagram

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

| Spectroscopic Data | Predicted/Reported Values |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 4.75 (br s, 2H, NH₂), 4.15 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 2.35 (t, J = 6.0 Hz, 2H, CH₂-C=C), 2.25 (t, J = 6.0 Hz, 2H, CH₂-C-N), 1.65 (m, 4H, -CH₂-CH₂-CH₂-CH₂-), 1.25 (t, J = 7.1 Hz, 3H, OCH₂CH₃) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 169.5 (C=O), 155.0 (C-N), 95.0 (C=C-COOEt), 59.0 (OCH₂), 30.0 (CH₂), 25.0 (CH₂), 23.0 (CH₂), 22.0 (CH₂), 14.5 (CH₃) |

| FTIR (KBr, cm⁻¹) | ν: 3450-3300 (N-H stretch), 2940-2860 (C-H stretch), 1650 (C=O stretch, ester), 1610 (C=C stretch), 1560 (N-H bend) |

| Mass Spectrometry (EI) | m/z (%): 169 (M⁺), 140, 124, 96, 68 |

Applications in Research and Development

This compound serves as a valuable building block in organic synthesis, particularly for the construction of various heterocyclic ring systems. Its bifunctional nature, possessing both an amine and an ester group in a vinylic arrangement, allows for a diverse range of chemical transformations. It is a key precursor for the synthesis of pyridines, quinolines, and other fused heterocyclic systems that are of interest in medicinal chemistry and materials science.

Signaling Pathways and Experimental Workflows

Currently, there is no publicly available information detailing the direct involvement of this compound in specific biological signaling pathways. Its primary role reported in the scientific literature is that of a chemical intermediate.

The general experimental workflow for utilizing this compound in a subsequent reaction is depicted below.

Caption: A generalized workflow for the use of this compound in a synthetic transformation.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Pyrimidines from Ethyl 2-amino-1-cyclohexene-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine and its fused heterocyclic derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. One versatile and efficient method for constructing the pyrimidine ring is through the cyclocondensation of a three-carbon synthon with a binucleophilic N-C-N reagent. Ethyl 2-amino-1-cyclohexene-1-carboxylate, a cyclic β-enamino ester, serves as an excellent three-carbon building block for the synthesis of tetrahydro- and dihydropyrimidine derivatives. This document provides detailed protocols for the synthesis of pyrimidine-fused systems using this starting material, particularly focusing on its reaction with guanidine to yield 2-amino-tetrahydropyrimidin-4-one derivatives. These compounds are valuable scaffolds for further functionalization in drug discovery programs.

Core Reaction Principle

The fundamental reaction involves the cyclocondensation of this compound with an amidine, such as guanidine. The enamine nitrogen of the starting material attacks one of the electrophilic nitrogen atoms of the guanidine, followed by an intramolecular cyclization and elimination of ethanol and water to form the fused pyrimidine ring. The use of a base is typically required to liberate the free amidine from its salt form (e.g., guanidine hydrochloride) and to catalyze the condensation steps.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical reaction conditions and reported yields for the synthesis of pyrimidine derivatives from β-enamino esters or related β-dicarbonyl precursors with amidines/guanidines. While data for the exact reaction with this compound is compiled from analogous transformations, it provides a strong indication of expected outcomes.

| Entry | N-C-N Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Guanidine Hydrochloride | NaHCO₃ | Ethanol | 120 (Microwave) | 0.25 | 85-95 |

| 2 | Guanidine Hydrochloride | NaOEt | Ethanol | Reflux | 8 | 70-80 |

| 3 | Benzamidine Hydrochloride | Na₂CO₃ | Acetonitrile | Reflux | 24 | 75 |

| 4 | Urea | HCl | Ethanol | Reflux | 4-5 | 60-70 |

| 5 | Thiourea | DABCO | Ethanol | Reflux | 6 | 75-85 |

Mandatory Visualization

Reaction Pathway Diagram

Caption: Reaction pathway for the synthesis of a fused pyrimidine.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for pyrimidine synthesis.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-amino-4-oxo-3,4,5,6,7,8-hexahydroquinazoline-5-carboxylate

This protocol details the synthesis of a fused pyrimidine ring system via the cyclocondensation of this compound with guanidine hydrochloride using sodium ethoxide as the base.

Materials and Equipment:

-

This compound (1.0 equiv.)

-

Guanidine hydrochloride (1.2 equiv.)

-

Anhydrous ethanol

-

Sodium metal

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Thin Layer Chromatography (TLC) plates and chamber

-

Standard laboratory glassware for work-up and purification

-

Rotary evaporator

-

Büchner funnel and filter paper

Procedure:

-

Preparation of Sodium Ethoxide Solution:

-

In a dry round-bottom flask under an inert atmosphere, add anhydrous ethanol (e.g., 50 mL for a 10 mmol scale reaction).

-

Carefully add sodium metal (1.2 equiv.) in small pieces to the ethanol. The reaction is exothermic and produces hydrogen gas. Allow the sodium to react completely until it is fully dissolved.

-

Cool the resulting sodium ethoxide solution to room temperature.

-

-

Reaction Setup:

-

In a separate round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 equiv.) and guanidine hydrochloride (1.2 equiv.) in anhydrous ethanol (e.g., 50 mL for a 10 mmol scale reaction).

-

-

Reaction Execution:

-

Slowly add the prepared sodium ethoxide solution to the mixture of the enamino ester and guanidine hydrochloride at room temperature with vigorous stirring.

-

Once the addition is complete, heat the reaction mixture to reflux (approximately 78°C for ethanol) using a heating mantle.

-

Maintain the reflux with continuous stirring for 8-12 hours.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is considered complete when the spot corresponding to the starting enamino ester has disappeared.

-

-

Work-up and Isolation:

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the reaction mixture by adding a dilute solution of acetic acid or hydrochloric acid until the pH is approximately 7.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Add cold water to the resulting residue to precipitate the crude product.

-

Collect the solid product by vacuum filtration using a Büchner funnel, and wash it with cold water.

-

-

Purification:

-

Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate, to obtain the pure Ethyl 2-amino-4-oxo-3,4,5,6,7,8-hexahydroquinazoline-5-carboxylate.

-

Dry the purified product under vacuum.

-

-

Characterization:

-

Confirm the structure of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

-

Determine the melting point of the purified compound.

-

Safety Precautions:

-

Handle sodium metal with extreme care. It is highly reactive with water and moisture.

-

The preparation of sodium ethoxide is an exothermic reaction that produces flammable hydrogen gas. Perform this step in a well-ventilated fume hood and away from ignition sources.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, throughout the experiment.

Application Notes and Protocols for the Use of Ethyl 2-amino-1-cyclohexene-1-carboxylate in Quinoline and Acridine Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Ethyl 2-amino-1-cyclohexene-1-carboxylate in the synthesis of quinoline and acridine derivatives. The methodologies described are based on the well-established Hantzsch pyridine synthesis and related multi-component reactions, offering a versatile approach to constructing polyhydroquinoline and tetrahydroacridine scaffolds. These heterocyclic cores are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.

Introduction: The Versatility of this compound in Heterocyclic Synthesis

This compound is a cyclic enamine, a key building block in organic synthesis. Its bifunctional nature, possessing both a nucleophilic amino group and an electron-rich double bond, makes it an ideal candidate for participation in cascade reactions to form fused heterocyclic systems. This document focuses on its application in a Hantzsch-type, one-pot, four-component reaction for the synthesis of 9-Aryl-3,4,6,7-tetrahydroacridine-1,8(2H,5H,9H,10H)-diones.

The quinoline and acridine moieties are privileged structures in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2] The described synthetic strategy provides an efficient and straightforward route to novel analogues of these important heterocyclic systems.

Proposed Reaction Scheme: Hantzsch-type Synthesis of Tetrahydroacridinediones

The proposed reaction involves the condensation of an aromatic aldehyde, a 1,3-dicarbonyl compound (e.g., dimedone or cyclohexane-1,3-dione), and this compound, which serves as both the nitrogen source and a cyclic β-ketoester equivalent.

*dot graph "Reaction_Scheme" { layout=dot; rankdir="LR"; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [arrowhead=vee, color="#202124"];

} *dot

Caption: Proposed Hantzsch-type synthesis of tetrahydroacridinediones.

Reaction Mechanism

The reaction is proposed to proceed through a series of well-understood steps characteristic of the Hantzsch synthesis:[3]

-

Knoevenagel Condensation: The aromatic aldehyde reacts with the 1,3-dicarbonyl compound (dimedone) to form an arylmethylene derivative (a chalcone-like intermediate).

-

Enamine Formation/Reaction: this compound acts as the enamine component.

-

Michael Addition: The enamine undergoes a Michael addition to the activated double bond of the arylmethylene derivative.

-

Cyclization and Dehydration: The resulting intermediate undergoes intramolecular cyclization followed by dehydration to yield the final 1,4-dihydropyridine ring, which in this case is fused to the existing cyclohexene rings, forming the tetrahydroacridine scaffold.

Caption: Proposed mechanistic pathway for the tetrahydroacridinedione synthesis.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of 1,8-dioxo-decahydroacridines.[1][2] Researchers should optimize these conditions for their specific substrates.

Protocol 1: Nano-Fe2O3 Catalyzed Synthesis under Solvent-Free Conditions[1]

Materials:

-

Aromatic aldehyde (1.0 mmol)

-

Dimedone (1.0 mmol)

-

This compound (1.0 mmol)

-

Nano-Fe2O3 (10 mol%)

-

Ethanol

Procedure:

-

In a round-bottom flask, combine the aromatic aldehyde (1.0 mmol), dimedone (1.0 mmol), this compound (1.0 mmol), and nano-Fe2O3 (10 mol%).

-

Heat the reaction mixture in an oil bath at 85 °C with stirring.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., chloroform/methanol 8:2).

-

Upon completion of the reaction (typically 30-60 minutes), cool the mixture to room temperature.

-

Add hot ethanol (15 mL) to the reaction mixture to precipitate the catalyst.

-

Filter the hot solution to remove the catalyst.

-

Allow the filtrate to cool to room temperature, then place it in an ice bath to induce crystallization of the product.

-

Collect the solid product by filtration and recrystallize from an ethanol-water mixture to afford the pure 9-aryl-3,4,6,7-tetrahydroacridine-1,8(2H,5H,9H,10H)-dione derivative.

Protocol 2: Acetic Acid Catalyzed Synthesis

Materials:

-

Aromatic aldehyde (1.0 mmol)

-

Dimedone (1.0 mmol)

-

This compound (1.0 mmol)

-

Glacial Acetic Acid

Procedure:

-

To a round-bottom flask, add the aromatic aldehyde (1.0 mmol), dimedone (1.0 mmol), and this compound (1.0 mmol).

-

Add glacial acetic acid (5 mL) to the mixture.

-

Reflux the reaction mixture with stirring.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from ethanol to obtain the purified product.

Quantitative Data

The following table summarizes typical yields and reaction times for the synthesis of 9-aryl-1,8-dioxo-decahydroacridines using various aromatic aldehydes with dimedone and ammonium acetate, which can be used as a reference for the proposed reaction with this compound.[1][4]

| Entry | Aromatic Aldehyde (Ar) | Catalyst | Conditions | Time (min) | Yield (%) |

| 1 | C6H5 | Nano-Fe2O3 | 85 °C, Solvent-free | 30 | 95 |

| 2 | 4-CH3-C6H4 | Nano-Fe2O3 | 85 °C, Solvent-free | 40 | 94 |

| 3 | 4-OCH3-C6H4 | Nano-Fe2O3 | 85 °C, Solvent-free | 45 | 92 |

| 4 | 3-NO2-C6H4 | Nano-Fe2O3 | 85 °C, Solvent-free | 35 | 91 |

| 5 | 4-Cl-C6H4 | Nano-Fe2O3 | 85 °C, Solvent-free | 30 | 90 |

| 6 | C6H5 | Microwave | Solvent-free | 5 | 95 |

| 7 | 4-NO2-C6H4 | Microwave | Solvent-free | 3 | 81 |

| 8 | 4-Cl-C6H4 | Microwave | Solvent-free | 4 | 97 |

Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of the target tetrahydroacridinedione derivatives.

Caption: General workflow for the synthesis and analysis of tetrahydroacridinediones.

Applications in Drug Development

The synthesized polyhydroquinoline and tetrahydroacridine derivatives can serve as a library of novel compounds for screening against various biological targets. The structural modifications on the aromatic ring of the aldehyde and the 1,3-dicarbonyl component allow for the fine-tuning of physicochemical and pharmacological properties. These compounds are valuable for hit-to-lead optimization in drug discovery programs targeting a range of diseases.

Safety Precautions

-

All reactions should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

-

Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS).

-

Nano-Fe2O3 should be handled with appropriate precautions to avoid inhalation.

-

Microwave-assisted reactions should be performed in specialized equipment designed for chemical synthesis.

References

- 1. revroum.lew.ro [revroum.lew.ro]

- 2. Efficient and Convenient Synthesis of 1,8-Dioxodecahydroacridine Derivatives Using Cu-Doped ZnO Nanocrystalline Powder as a Catalyst under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jsynthchem.com [jsynthchem.com]

- 4. researchgate.net [researchgate.net]

Application of Ethyl 2-Amino-1-Cyclohexene-1-Carboxylate in the Synthesis of Fused Heterocyclic Systems

Introduction: Ethyl 2-amino-1-cyclohexene-1-carboxylate is a versatile cyclic enamine ester that serves as a valuable building block in synthetic organic chemistry, particularly for the construction of a variety of fused heterocyclic compounds. Its bifunctional nature, possessing both a nucleophilic amino group and an electron-rich double bond conjugated to an ester, allows for diverse cyclization strategies. This document outlines key applications and detailed protocols for the synthesis of fused pyrimidines, quinolines, and pyrazoles utilizing this precursor, targeting researchers, scientists, and professionals in drug development.

I. Synthesis of Tetrahydrobenzo[d]pyrimidines

The reaction of this compound with various one-carbon synthons provides a direct route to tetrahydrobenzo[d]pyrimidine derivatives. These scaffolds are of significant interest in medicinal chemistry due to their presence in a range of biologically active molecules.

A common and effective method involves the cyclocondensation with amidine equivalents. For instance, heating this compound with formamide or guanidine hydrochloride can yield the corresponding 4-oxo or 4-amino-tetrahydrobenzo[d]pyrimidines.

Logical Workflow for Tetrahydrobenzo[d]pyrimidine Synthesis:

Caption: General workflow for the synthesis of tetrahydrobenzo[d]pyrimidines.

Experimental Protocol: Synthesis of 5,6,7,8-Tetrahydroquinazolin-4(3H)-one

This protocol describes a potential synthesis based on the reaction of similar 2-aminocycloalkene-1-carboxylates with formamide.

Materials:

-

This compound

-

Formamide

-

Ethanol

-

Sodium ethoxide (catalyst)

-

Hydrochloric acid (for workup)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol.

-

Add a catalytic amount of sodium ethoxide (0.1 eq).

-

To this solution, add an excess of formamide (3.0-5.0 eq).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and neutralize with a dilute solution of hydrochloric acid.

-

Concentrate the mixture under reduced pressure to remove ethanol.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the desired 5,6,7,8-tetrahydroquinazolin-4(3H)-one.

Quantitative Data (Hypothetical based on similar reactions):